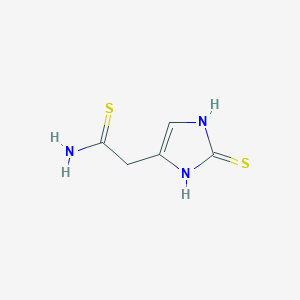
2-Quinolinecarboxylic acid; sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid; sodium is a sodium salt derivative of 2-quinolinecarboxylic acid. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-quinolinecarboxylic acid typically involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to yield quinoline-2,4-dicarboxylic acid . This reaction is facilitated by the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like nano zinc oxide are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 2-Quinolinecarboxylic acid; sodium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Reagents like thionyl chloride for converting carboxylic acids to acid chlorides, followed by reaction with nucleophiles.
Major Products:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Quinoline-2-carboxylic acid derivatives.
Substitution: Quinoline-2-carboxylic acid esters and amides.
Scientific Research Applications
2-Quinolinecarboxylic acid; sodium has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role as a siderophore in metal ion chelation.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-quinolinecarboxylic acid; sodium involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems . Additionally, its anti-inflammatory and analgesic effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Known for its anti-inflammatory properties.
8-Hydroxyquinoline: Used as a chelating agent and in antiseptic formulations.
Quinoline-2,4-dicarboxylic acid: Studied for its potential in drug development.
Uniqueness: 2-Quinolinecarboxylic acid; sodium is unique due to its dual role as a chelating agent and a pharmacologically active compound. Its ability to form stable complexes with metal ions and its diverse biological activities make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H7NNaO2 |
|---|---|
Molecular Weight |
196.16 g/mol |
InChI |
InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13); |
InChI Key |
RNUUPIHGELIDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
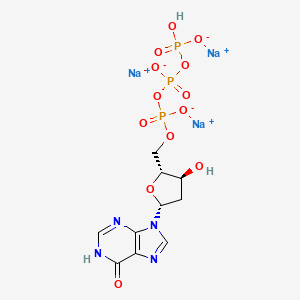
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

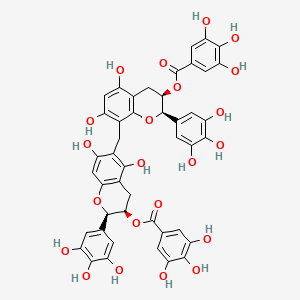
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)



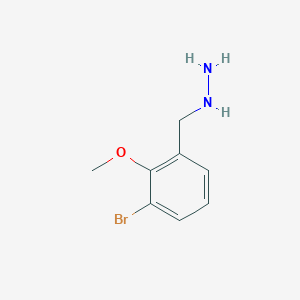
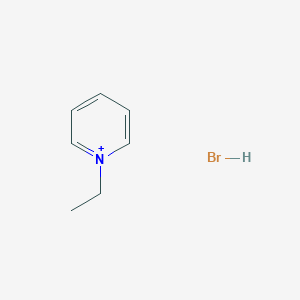
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)

